molecular formula C8H5BrFNO B2949604 2-(4-Bromo-2-fluoro-phenoxy)acetonitrile CAS No. 749932-68-1

2-(4-Bromo-2-fluoro-phenoxy)acetonitrile

Cat. No. B2949604
CAS RN: 749932-68-1
M. Wt: 230.036
InChI Key: FESVAUQUEOSFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-2-fluoro-phenoxy)acetonitrile” is a chemical compound with the CAS number 749932-68-1. It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “2-(4-Bromo-2-fluoro-phenoxy)acetonitrile” is C8H5BrFN . The exact structure can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

“2-(4-Bromo-2-fluoro-phenoxy)acetonitrile” has a molecular weight of 214.04 . It appears as an off-white to pale-yellow to yellow-brown to brown solid . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources.

Safety And Hazards

When handling “2-(4-Bromo-2-fluoro-phenoxy)acetonitrile”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

As “2-(4-Bromo-2-fluoro-phenoxy)acetonitrile” is used for research and development purposes , its future directions would be determined by the outcomes of the research studies it’s involved in. It’s recommended to refer to the latest research literature for potential applications and future directions.

properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVAUQUEOSFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenoxy)acetonitrile

Synthesis routes and methods

Procedure details

Bromoacetonitrile (1.81 ml, 0.026M) was added to a solution of 4-bromo-2-fluorophenol (5.0 g, 0.026M) and potassium carbonate (3.54 g, 0.026M) in DMF (50 ml). The reaction was stirred for 12 hours and then partitioned between diethyl ether (200 ml) and water (200 ml). The organics were separated, dried over magnesium sulfate, filtered and concentrated in vacuuo to afford the title compound as a yellow oil (6.0 g). 1H NMR (CDCl3): δ 4.84 (s, 2H), 7.03–7.10 (m, 2H), 7.21 (m, 1H).
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.